2-(环己基氨基)环丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

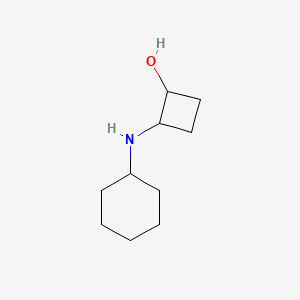

2-(Cyclohexylamino)cyclobutan-1-ol is a compound that can be considered a derivative of cyclobutane, a molecule characterized by a four-membered ring structure. This compound is of interest due to its potential use in medicinal chemistry as a building block due to its sp3-enriched and conformationally restricted nature.

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as 2-(Cyclohexylamino)cyclobutan-1-ol, can be achieved through various synthetic routes. One approach involves the reactivity of 2-acylaminoacrylates with ketene diethyl acetal, which can yield cyclobutanes under thermal conditions. These cyclobutanes serve as precursors for the preparation of protected beta-hydroxycyclobutane-alpha-amino acids . Additionally, enantiodivergent synthetic sequences have been employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, which can be further modified to produce compounds like 2-(Cyclohexylamino)cyclobutan-1-ol . Moreover, a divergent strategy has been described for the synthesis of 1,2-difunctionalized cyclobutanes, which are valuable for their sp3-enrichment and conformational restriction .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds, which can lead to the formation of cis-fused [4.2.0]octane structural units. These units confer high rigidity to the molecules both in solution and in the gas phase . The structural characterization of the 1,2-difunctionalized cyclobutane core has been performed using extended Cremer-Pople puckering parameters and exit vector plots, based on the results of X-ray diffraction experiments .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. For instance, 2-alkyl-2-vinylcyclobutanones can rearrange in the presence of acid by a 1,2-acyl migration to give cyclopentenones. In contrast, 2-vinylcyclobutanones lacking 2-alkyl substituents can undergo a 1,3-acyl migration to produce cyclohexenones . These reactions demonstrate the versatility of cyclobutane derivatives in chemical synthesis and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclohexylamino)cyclobutan-1-ol and related cyclobutane derivatives are influenced by their rigid and conformationally restricted structures. The presence of intramolecular hydrogen bonds and the rigidity conferred by the cyclobutane ring affect their solubility, boiling and melting points, and reactivity. The ability to exist in different conformations, such as cis and trans isomers, also plays a significant role in their chemical behavior .

科学研究应用

合成和化学应用

环丁烷衍生物的合成方法:研究表明,通过热 [2 + 2] 环加成反应可以合成环丁烷丝氨酸类似物,突出了环丁烷骨架在创建氨基酸衍生物和受限氨基酸中的作用 (Avenoza 等人,2005)。此技术展示了环丁烷衍生物在合成复杂分子结构中的多功能性。

环加成反应和串联缩合反应:研究了 2-酰基氨基丙烯酸酯与乙烯酮二乙基缩醛的反应性,在不同的条件下生成环丁烷和环己烷,提供了对生物活性分子和合成构件的构建的见解 (Avenoza 等人,2003)。

药物化学和生物应用

抗菌活性:已经报道了含有环丁醇的二肽的合成及其对革兰氏阳性菌的抗菌活性,表明环丁烷衍生物在开发新的抗菌剂方面具有潜力 (Baldwin 等人,1986)。

含环丁烷的生物活性生物碱:对陆地和海洋物种中天然和合成的含环丁烷生物碱的研究揭示了它们显着的抗菌、抗菌和抗癌活性 (Dembitsky,2007)。这突出了环丁烷衍生物在药物发现和开发中的治疗潜力。

先进材料和催化

- 量子点光催化:使用胶体量子点作为 [2+2] 环加成反应的光催化剂证明了在四取代环丁烷的合成中控制区域选择性和非对映选择性的能力,而四取代环丁烷是药物开发中的关键成分 (Jiang 等人,2019)。此应用强调了环丁烷衍生物在以精确选择性创建复杂分子结构中的重要性。

作用机制

Target of Action

The primary target of 2-(Cyclohexylamino)cyclobutan-1-ol Similar compounds, such as hexylcaine, act mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .

Mode of Action

The mode of action of 2-(Cyclohexylamino)cyclobutan-1-ol is likely similar to that of Hexylcaine. When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Cyclohexylamino)cyclobutan-1-ol It is known that the interruption of sodium influx can affect a variety of biochemical pathways, particularly those involved in nerve signal transmission .

Pharmacokinetics

The ADME properties of 2-(Cyclohexylamino)cyclobutan-1-ol Similar compounds are known to be hydrolyzed by plasma esterases . The half-life of Hexylcaine, for example, is less than 10 minutes .

Result of Action

The molecular and cellular effects of 2-(Cyclohexylamino)cyclobutan-1-ol The inhibition of sodium influx can lead to a transient block of nerve conduction, interfering with the development of an action potential across the nerve .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Cyclohexylamino)cyclobutan-1-ol Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

属性

IUPAC Name |

2-(cyclohexylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISNJVULUOCQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)